Benzene, diethenyl-, polymer with ethenylbenzene, brominated

Description

"Benzene, diethenyl-, polymer with ethenylbenzene, brominated" (CAS No. 87924-01-4; PMN P–10–476) is a brominated copolymer synthesized from diethenylbenzene (divinylbenzene, DVB) and ethenylbenzene (styrene). Bromination introduces bromine atoms into the polymer backbone, enhancing flame retardancy by interfering with combustion kinetics . Its primary applications include flame-retardant additives in plastics, textiles, and electronics.

Properties

IUPAC Name |

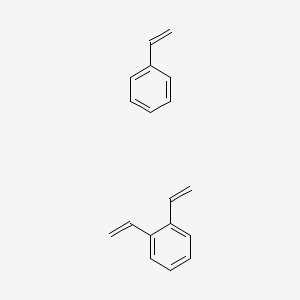

1,2-bis(ethenyl)benzene;styrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10.C8H8/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRJZRDFSQHIFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87924-01-4 | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene, brominated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, diethenyl-, polymer with ethenylbenzene, brominated involves the polymerization of benzene, diethenyl- and ethenylbenzene, followed by bromination. The polymerization can be initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: In industrial settings, the polymerization is conducted in large reactors with precise control over temperature and pressure. The bromination step involves the addition of bromine or bromine-containing compounds to the polymer, often in the presence of a catalyst such as iron or aluminum bromide. The process is carefully monitored to ensure uniform bromination and to prevent degradation of the polymer.

Types of Reactions:

Oxidation: The brominated polymer can undergo oxidation reactions, especially at elevated temperatures, leading to the formation of brominated oxidation products.

Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the removal of bromine atoms.

Substitution: The bromine atoms in the polymer can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products:

Oxidation: Brominated oxidation products.

Reduction: De-brominated polymer.

Substitution: Polymers with substituted functional groups.

Scientific Research Applications

Flame Retardancy in Polymers

Brominated flame retardants (BFRs) like BPS are primarily used to improve the fire resistance of various materials. The bromine content in these compounds plays a crucial role in their effectiveness as flame retardants. Specific applications include:

- Electronics : BPS is utilized in the housings of electronic devices to prevent ignition and limit the spread of flames. Its effectiveness is especially noted in high-impact polystyrene (HIPS) used for televisions and other electronic equipment .

- Textiles : In the textile industry, brominated polymers are incorporated into fabrics to meet stringent fire safety standards. They are often used in upholstery and drapery materials .

- Construction Materials : BPS is also applied in construction materials such as insulation foams and composite panels, where fire resistance is critical for safety compliance .

Compatibility with Other Polymers

BPS can be combined with other polymers to enhance their mechanical properties while maintaining flame retardancy. For example:

- Polypropylene Blends : Recent studies have shown that incorporating elastomer-coated BPS into polypropylene significantly improves both impact strength and fire retardancy. The use of styrene-ethylene-butylene-styrene (SEBS) as a compatibilizer allows for better dispersion of BPS within the polypropylene matrix, leading to enhanced performance .

- Styrene-Based Copolymers : The integration of BPS within styrene-butadiene copolymers has been developed as a stable alternative to traditional flame retardants like hexabromocyclododecane. This approach aims to reduce toxicity while maintaining effective flame retardancy .

Environmental Considerations

While BPS offers significant benefits in terms of fire safety, environmental concerns regarding brominated compounds must be addressed:

- Persistence and Degradation : Research indicates that BPS and similar brominated flame retardants can persist in the environment for extended periods, raising concerns about bioaccumulation and potential toxicity to aquatic organisms . Studies suggest that degradation pathways are slow under normal conditions, necessitating careful management of products containing these compounds .

- Health Implications : There is ongoing research into the developmental neurotoxic effects of BFRs, including potential links to neurodevelopmental disorders in children. Understanding these implications is crucial for regulatory assessments and developing safer alternatives .

Case Study 1: Electronics Industry

A study on the use of brominated flame retardants in electronics highlighted their effectiveness in preventing ignition during thermal events. The incorporation of BPS into HIPS was shown to meet UL94 V-0 flammability standards, making it suitable for consumer electronics.

Case Study 2: Textile Applications

Research conducted on treated textiles demonstrated that fabrics containing brominated polymers exhibited significantly lower flammability compared to untreated samples. This study emphasized the importance of using BFRs like BPS in meeting safety regulations for public spaces.

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Electronics | Housings for TVs and computers | Enhanced fire resistance |

| Textiles | Upholstery and drapery | Compliance with fire safety standards |

| Construction Materials | Insulation foams | Improved safety in building materials |

| Polymer Blends | Polypropylene composites | Increased impact strength and flame retardancy |

Mechanism of Action

The flame-retardant properties of benzene, diethenyl-, polymer with ethenylbenzene, brominated are primarily due to the presence of bromine atoms. Upon exposure to heat, the bromine atoms release bromine radicals, which interfere with the combustion process by capturing free radicals. This process effectively slows down or prevents the spread of flames. The polymer matrix also contributes to the overall thermal stability and mechanical strength of the material.

Comparison with Similar Compounds

Brominated Polystyrene (BPS)

Compound : Brominated polystyrene (CAS 88497-56-7)

Structure : Homopolymer with repeating units of brominated styrene, (C₈H₅Br₃)ₙ .

Properties :

- Melting point: 260–320°C .

- Bromine content: ~60–70%, providing high flame retardancy.

Applications : Widely used in Pyro-Chek 68PB materials (e.g., JM-631, K0768A) for thermoplastics and insulation .

Comparison : Unlike the DVB-styrene copolymer, BPS lacks crosslinking from DVB, resulting in lower thermal stability but easier processing. The copolymer’s crosslinked structure may offer superior mechanical strength in high-temperature applications .

Sulfonated Sodium Salt Copolymer

Compound : Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, sodium salts (CAS 69011-22-9)

Structure : Sulfonic acid groups (-SO₃Na) grafted onto the copolymer backbone .

Properties :

- Ion-exchange capacity: ~1.5–2.0 meq/g due to sulfonate groups.

- Water solubility: Enhanced hydrophilicity compared to brominated analogs. Applications: Ion-exchange resins for water treatment and catalysis . Comparison: Sulfonation introduces ionic functionality, diverging from the flame-retardant role of brominated derivatives. The brominated copolymer is non-ionic and hydrophobic, suited for fire safety rather than ion exchange .

Hydrogenated Copolymer with 1,3-Butadiene

Compound : Benzene, ethenyl-, polymer with 1,3-butadiene, hydrogenated (CAS 25102-52-7)

Structure : Hydrogenated styrene-butadiene copolymer, reducing unsaturated bonds .

Properties :

- Flexibility: Higher elastomeric behavior due to saturated hydrocarbon chains.

- Thermal stability: Reduced flammability compared to non-hydrogenated polymers. Applications: Automotive seals, adhesives, and impact modifiers . Comparison: Hydrogenation improves flexibility but sacrifices the radical-scavenging flame-retardant mechanism of brominated copolymers. Brominated derivatives prioritize fire resistance over mechanical elasticity .

Chloromethylated and Quaternized Derivatives

Compound : Benzene, diethenyl-, polymer with ethenylbenzene, chloromethylated, trimethylamine-quaternized (CAS 69011-18-3)

Structure : Quaternary ammonium groups introduced via chloromethylation .

Properties :

- Cationic charge: Enables anion-exchange capabilities.

- Stability: Degrades above 150°C, limiting high-temperature use. Applications: Anion-exchange resins in pharmaceuticals and chemical purification . Comparison: Unlike brominated copolymers, quaternized derivatives focus on chemical separation rather than flame retardancy.

Research Findings and Regulatory Considerations

- Industrial handling requires controls to limit environmental release .

- BPS : Classified as a "polymer of low concern" in some regions but faces restrictions under EU REACH due to bioaccumulation risks .

- Sulfonated Derivatives : Prioritized for green chemistry applications due to recyclability and low toxicity .

Biological Activity

Benzene, diethenyl-, polymer with ethenylbenzene, brominated, is a synthetic polymer commonly used in various industrial applications. This compound's biological activity has garnered attention due to its potential implications for human health and environmental safety. This article synthesizes existing research on its biological effects, including toxicity, potential health risks, and environmental impact.

- Chemical Name : this compound

- CAS Number : 69011-22-9

- Molecular Weight : Varies based on polymerization degree

- Appearance : Dark brown solid, insoluble in cold water

Biological Activity Overview

The biological activity of brominated polymers like benzene, diethenyl-, polymer with ethenylbenzene can be influenced by their chemical structure and the presence of bromine atoms. Bromination generally enhances the compound's resistance to degradation and can influence its interaction with biological systems.

Toxicity Studies

- Acute Toxicity : Studies indicate that acute exposure to high concentrations can lead to irritation of the skin and eyes. However, no significant acute toxic effects were observed in controlled environments .

- Chronic Toxicity : Long-term exposure studies suggest that there are no known significant effects or critical hazards associated with this compound when used as directed in industrial applications .

Case Study 1: Occupational Exposure

A study conducted by LANXESS Corporation assessed the occupational exposure risks associated with handling this polymer during manufacturing processes. It concluded that while there is a potential for exposure during handling and processing, proper safety measures significantly mitigate these risks .

Case Study 2: Environmental Impact Assessment

Research published in the Canada Gazette highlighted that the environmental impact of brominated polymers is minimal under normal usage conditions. The assessment indicated that these compounds do not pose a significant risk to aquatic life or terrestrial ecosystems when managed properly .

Data Tables

| Parameter | Value |

|---|---|

| Solubility in Water | Insoluble in cold water |

| Ignition Temperature | >250°C (>482°F) |

| Occupational Exposure Potential | Moderate during handling |

| Long-Term Health Effects | No known significant effects |

Q & A

Basic Question: What synthetic methodologies are optimal for producing brominated polystyrene, and how do reaction parameters influence bromination efficiency?

Methodological Answer:

Brominated polystyrene (BPS) is typically synthesized via radical bromination of polystyrene using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS). Reaction efficiency depends on:

- Catalyst selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity .

- Solvent system : Non-polar solvents (e.g., CCl₄) minimize side reactions .

- Temperature control : Exothermic bromination requires temperatures ≤ 80°C to prevent thermal degradation .

- Post-synthesis purification : Soxhlet extraction with methanol removes unreacted bromine .

Data Table :

| Parameter | Optimal Range | Impact on Bromination Efficiency |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures increase reaction rate but risk decomposition |

| Bromine:PS Molar Ratio | 3:1 | Ensures complete substitution of hydrogen atoms |

| Reaction Time | 6–8 hours | Prolonged time improves yield but may degrade polymer chains |

Advanced Question: How does bromination degree correlate with thermal stability and flame-retardant performance?

Methodological Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that higher bromination levels (≥60 wt%) improve thermal stability (decomposition onset >300°C) and flame retardancy (limiting oxygen index >28%) due to increased radical scavenging. However, excessive bromination (>70 wt%) reduces mechanical integrity .

Key Findings :

- TGA Data : 65% brominated BPS shows 10% weight loss at 320°C vs. 260°C for 50% brominated .

- Contradiction : Some studies report diminished flame retardancy at >70% bromination due to char instability .

Basic Question: What analytical techniques are recommended for structural characterization and bromine quantification?

Methodological Answer:

- Nuclear Magnetic Resonance (¹H/¹³C NMR) : Identifies substitution patterns (e.g., para-bromination dominates in BPS) .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface bromine content (detection limit: 0.1 at%) .

- Ion Chromatography (IC) : Measures bromide ions released via combustion, validating bulk bromine content .

Reference Standards : - ASTM D5630-13 for bromine quantification .

Advanced Question: What challenges arise in detecting environmental degradation products of BPS, and how can high-resolution mass spectrometry (HRMS) address them?

Methodological Answer:

BPS degrades into brominated diphenyl ethers (Br-DPEs) and polybrominated dibenzofurans (PBDFs), which are challenging to detect due to low environmental concentrations and matrix interference. HRMS with collision-induced dissociation (CID) enables:

- Fragmentation pattern matching : Identifies PBDFs at ppt levels .

- Isotopic ratio analysis : Distinguishes natural bromine from synthetic sources .

Case Study : - LC-HRMS detected 2,4,6-tribromophenol (a BPS degradation byproduct) in sediment samples with 90% recovery .

Basic Question: How should leaching studies be designed to assess BPS’s environmental persistence in aquatic systems?

Methodological Answer:

-

Experimental Design :

-

Key Parameters :

Condition Leaching Rate (µg/g/day) pH 7, 25°C 1.2 ± 0.3 pH 8.1, 25°C 2.8 ± 0.5

Advanced Question: How do molecular dynamics (MD) simulations elucidate BPS interactions with organic pollutants?

Methodological Answer:

MD simulations (e.g., AMBER force field) model BPS’s affinity for hydrophobic pollutants like polycyclic aromatic hydrocarbons (PAHs):

- Binding energy analysis : BPS’s benzene rings exhibit π-π stacking with PAHs (e.g., binding energy: −28 kcal/mol for pyrene) .

- Contradiction : Simulations overestimate adsorption in high-salinity environments due to omitted ionic screening effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.